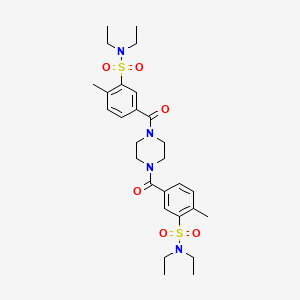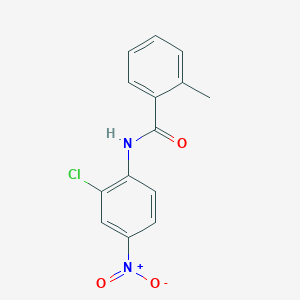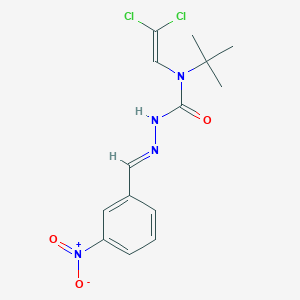
3,3'-(piperazine-1,4-diyldicarbonyl)bis(N,N-diethyl-6-methylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a sulfonamide group, and multiple benzene rings, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the piperazine ring: This step involves the reaction of appropriate amines with diethylsulfamoyl chloride under controlled conditions.
Benzoylation: The piperazine intermediate is then reacted with 4-methylbenzoyl chloride to introduce the benzoyl group.
Sulfonamide formation: The final step involves the reaction of the benzoylated piperazine with N,N-diethyl-2-methylbenzenesulfonamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include:
Batch or continuous flow reactors: To handle large volumes of reactants and products.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Quality control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene rings.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the electrophile used, potentially yielding halogenated or nitro-substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-methylbenzenesulfonamide
- 4-Methylbenzoylpiperazine
- Diethylsulfamoyl chloride
Uniqueness
What sets 5-{4-[3-(DIETHYLSULFAMOYL)-4-METHYLBENZOYL]PIPERAZINE-1-CARBONYL}-N,N-DIETHYL-2-METHYLBENZENE-1-SULFONAMIDE apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for diverse research applications, offering more versatility compared to its simpler analogs.
Properties
Molecular Formula |
C28H40N4O6S2 |
|---|---|
Molecular Weight |
592.8 g/mol |
IUPAC Name |
5-[4-[3-(diethylsulfamoyl)-4-methylbenzoyl]piperazine-1-carbonyl]-N,N-diethyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H40N4O6S2/c1-7-31(8-2)39(35,36)25-19-23(13-11-21(25)5)27(33)29-15-17-30(18-16-29)28(34)24-14-12-22(6)26(20-24)40(37,38)32(9-3)10-4/h11-14,19-20H,7-10,15-18H2,1-6H3 |
InChI Key |
XNGAVETXNBHFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)S(=O)(=O)N(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-imino-2-[2-(2-nitrophenyl)hydrazinylidene]-3-(piperidin-1-yl)propanenitrile](/img/structure/B11529806.png)

![5-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11529814.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B11529823.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11529825.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B11529828.png)
![ethyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11529832.png)
![1-{(E)-[(2,5-dimethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11529844.png)
![3,4-dichloro-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11529849.png)
![N'-[(E)-furan-2-ylmethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11529854.png)
methanone](/img/structure/B11529857.png)
![6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11529866.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11529871.png)
